molecular formula C10H8BrN3O3 B13036271 Ethyl 7-bromo-4-oxo-4H-pyrimido[1,2-a]pyrimidine-3-carboxylate

Ethyl 7-bromo-4-oxo-4H-pyrimido[1,2-a]pyrimidine-3-carboxylate

Cat. No.: B13036271
M. Wt: 298.09 g/mol
InChI Key: JVMLLNHVGRGROD-UHFFFAOYSA-N
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Description

Ethyl 7-bromo-4-oxo-4H-pyrimido[1,2-a]pyrimidine-3-carboxylate is a heterocyclic compound with significant interest in the field of medicinal chemistry. This compound is known for its unique structure, which includes a pyrimidine ring fused with a pyridine ring, and a bromine atom at the 7th position. The molecular formula of this compound is C11H9BrN2O3, and it has a molecular weight of 297.105 g/mol .

Preparation Methods

The synthesis of Ethyl 7-bromo-4-oxo-4H-pyrimido[1,2-a]pyrimidine-3-carboxylate typically involves a multi-step process. One common method includes the condensation of aldehydes with β-ketoesters to form arylidene intermediates, which then react with aminopyrimidines to yield the desired ethyl carboxylates . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

Ethyl 7-bromo-4-oxo-4H-pyrimido[1,2-a]pyrimidine-3-carboxylate undergoes various chemical reactions, including:

Common reagents used in these reactions include sodium hydroxide, ethoxide, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Ethyl 7-bromo-4-oxo-4H-pyrimido[1,2-a]pyrimidine-3-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 7-bromo-4-oxo-4H-pyrimido[1,2-a]pyrimidine-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity and thereby exerting its biological effects. For example, it has been shown to interact with the active sites of certain enzymes, leading to the inhibition of their catalytic activity .

Comparison with Similar Compounds

Ethyl 7-bromo-4-oxo-4H-pyrimido[1,2-a]pyrimidine-3-carboxylate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern and the presence of the bromine atom, which can significantly influence its reactivity and biological activity.

Properties

Molecular Formula

C10H8BrN3O3

Molecular Weight

298.09 g/mol

IUPAC Name

ethyl 3-bromo-6-oxopyrimido[1,2-a]pyrimidine-7-carboxylate

InChI

InChI=1S/C10H8BrN3O3/c1-2-17-9(16)7-4-13-10-12-3-6(11)5-14(10)8(7)15/h3-5H,2H2,1H3

InChI Key

JVMLLNHVGRGROD-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CN=C2N=CC(=CN2C1=O)Br

Origin of Product

United States

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